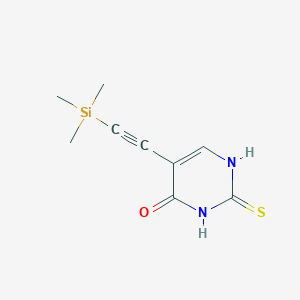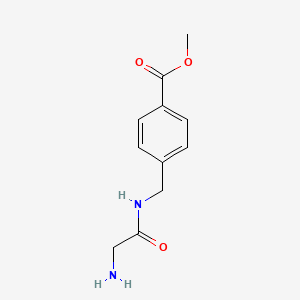
4-Cyclohexylnaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexylnaphthalen-1-ol is an organic compound that belongs to the class of naphthalenes, which are characterized by two fused benzene rings. This compound features a cyclohexyl group attached to the naphthalene ring at the 4-position and a hydroxyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylnaphthalen-1-ol can be achieved through several methods. One common approach involves the cyclization of ortho-carbonylarylacetylenols, followed by selective hydrogenation . Another method includes the hydrogenation of bis(2-hydroxyethylene terephthalate) obtained from waste poly(ethylene terephthalate) (PET) using Pd/C and Cu-based catalysts . The reaction parameters, such as temperature, pressure, and time, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness. The process may also include purification steps such as distillation and crystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexylnaphthalen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the compound, potentially converting it into alcohols or alkanes.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the naphthalene ring, resulting in halogenated derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in halogenated derivatives.
Scientific Research Applications
4-Cyclohexylnaphthalen-1-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Its potential therapeutic effects are explored in drug discovery and development, particularly for treating infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-Cyclohexylnaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 1-position allows it to form hydrogen bonds with biological molecules, influencing their activity. The cyclohexyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound with two fused benzene rings, lacking the cyclohexyl and hydroxyl groups.
1-Naphthol: A naphthalene derivative with a hydroxyl group at the 1-position but without the cyclohexyl group.
4-Cyclohexylnaphthalene: Similar to 4-Cyclohexylnaphthalen-1-ol but lacks the hydroxyl group.
Uniqueness
This compound is unique due to the presence of both the cyclohexyl and hydroxyl groups, which confer distinct chemical and biological properties. The cyclohexyl group enhances its lipophilicity, while the hydroxyl group allows for hydrogen bonding and increased reactivity. These features make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
64598-36-3 |
|---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
4-cyclohexylnaphthalen-1-ol |
InChI |
InChI=1S/C16H18O/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h4-5,8-12,17H,1-3,6-7H2 |
InChI Key |
YZBBICFPXUNONF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C3=CC=CC=C23)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Fluorospiro[chroman-2,4'-piperidine]](/img/structure/B11882174.png)


![6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11882206.png)
![3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine](/img/structure/B11882212.png)


![1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone](/img/structure/B11882262.png)




